2-Amino-3-(o-tolyl)propanoic acid basic properties
2-Amino-3-(o-tolyl)propanoic acid basic properties
An In-depth Technical Guide to the Basic Properties of 2-Amino-3-(o-tolyl)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Twenty
In the landscape of molecular biology and pharmaceutical development, the 20 proteinogenic amino acids form the fundamental alphabet of life. However, the world of amino acids is vastly more diverse. Non-proteinogenic amino acids, such as 2-Amino-3-(o-tolyl)propanoic acid, offer unique structural motifs that are invaluable for sculpting novel therapeutic agents and biochemical probes. This compound, a derivative of phenylalanine, features a methyl group at the ortho position of the phenyl ring. This seemingly minor modification introduces distinct steric and electronic properties that researchers can exploit to fine-tune molecular interactions, enhance metabolic stability, and improve pharmacokinetic profiles.
This guide provides a detailed examination of the core basic properties of 2-Amino-3-(o-tolyl)propanoic acid, grounded in chemical principles and practical applications. We will explore the chemical nature of its basicity, its quantitative assessment, its critical role in synthesis, and the experimental methodologies used for its characterization.
Physicochemical Characteristics
A foundational understanding of a molecule begins with its physical and chemical properties. These data are critical for experimental design, from solubilization to reaction setup and purification.
| Property | Value | Source |
| IUPAC Name | 2-Amino-3-(2-methylphenyl)propanoic acid | AK Scientific, Inc.[1] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 179.22 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 271 °C (for p-tolyl isomer) | Sigma-Aldrich |
| CAS Number | 80126-54-1 (for R-isomer) | CymitQuimica[3] |
Note: Data for specific isomers may vary. The melting point for the para-isomer is provided as a reference point for the tolyl-propanoic acid scaffold.
The Chemical Foundation of Basicity
The basicity of 2-Amino-3-(o-tolyl)propanoic acid, like all amino acids, is primarily attributed to the lone pair of electrons on the nitrogen atom of its α-amino group. This functional group acts as a Brønsted-Lowry base, capable of accepting a proton from an acid. In an aqueous environment, this establishes an equilibrium between the neutral amino group (-NH₂) and its protonated, positively charged conjugate acid, the ammonium group (-NH₃⁺).
This equilibrium is fundamental to the molecule's behavior in physiological systems and chemical reactions. The ability of the amino group to exist in both protonated and non-protonated states influences its solubility, reactivity, and capacity for intermolecular interactions such as hydrogen bonding and ionic bonding.
Caption: Protonation equilibrium of the α-amino group.
Quantitative Analysis: pKa and the Influence of the o-Tolyl Group
The strength of a base is quantified by the acid dissociation constant (Ka) of its conjugate acid, or more commonly, its logarithmic form, pKa. For the amino group of 2-Amino-3-(o-tolyl)propanoic acid, the relevant value is pKa₂, which describes the dissociation of the protonated ammonium group (-NH₃⁺).
Electronic and Steric Effects:
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Electronic Effect: The methyl group of the o-tolyl substituent is weakly electron-donating. This effect can increase the electron density on the aromatic ring and, through induction, slightly increase the electron density around the α-carbon and the attached amino group. This enhanced electron density makes the nitrogen lone pair more available for protonation, which would theoretically result in a slightly higher pKa (stronger base) compared to unsubstituted phenylalanine.
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Steric Effect: The placement of the methyl group at the ortho position introduces steric hindrance. This bulkiness near the reaction center could potentially impede the solvation of the protonated ammonium ion, which might slightly destabilize it and lower the pKa. However, in most cases, the inductive electronic effect is considered more dominant in influencing the pKa of the amino group.
| Amino Acid | pKa of Amino Group (-NH₃⁺) | Rationale for Comparison |
| Phenylalanine | ~9.1 | The direct structural analogue without the methyl substituent. |
| Tyrosine | ~9.1 | Features an electron-donating hydroxyl group, providing a comparison for substituent effects. |
| Tryptophan | ~9.4 | Contains a bulky, electron-rich indole side chain. |
| 2-Amino-3-(o-tolyl)propanoic acid | ~9.1 - 9.4 (Estimated) | The electron-donating methyl group is expected to place its pKa in a range comparable to or slightly higher than phenylalanine. |
Applications in Medicinal Chemistry and Synthesis
The basicity of the amino group is not merely a chemical curiosity; it is a functional handle that is central to the utility of 2-Amino-3-(o-tolyl)propanoic acid in drug discovery.
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Peptide Synthesis and Peptidomimetics: The nucleophilic character of the unprotonated amino group is essential for forming peptide bonds with the carboxyl group of another amino acid. As a non-proteinogenic amino acid, it is used to create novel peptides or peptidomimetics with enhanced resistance to enzymatic degradation or with tailored binding properties.[6][7][8]
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Pharmaceutical Intermediates: It serves as a crucial starting material or intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[9] Its defined stereochemistry and the specific hydrophobic character of the o-tolyl group make it a valuable building block for drugs targeting a range of conditions, including neurological disorders.[6][9][10] The ortho-methyl group can act as a "conformational lock" or provide a key interaction point within a protein's binding pocket.[7]
Experimental Workflow: pKa Determination by Potentiometric Titration
To empirically validate the basic properties of 2-Amino-3-(o-tolyl)propanoic acid, a potentiometric titration is the gold standard. This self-validating protocol allows for the precise determination of the pKa values by monitoring the change in pH as a strong base is added to an acidic solution of the amino acid.
Methodology
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Preparation: A precisely weighed sample of 2-Amino-3-(o-tolyl)propanoic acid is dissolved in a known volume of deionized water. The solution is then acidified with a strong acid (e.g., HCl) to a pH below 2, ensuring that both the carboxyl and amino groups are fully protonated (-COOH and -NH₃⁺).
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette. After each addition, the solution is stirred to equilibrium, and the pH is recorded using a calibrated pH meter.
-
Data Collection: The titration continues until the pH is above 11, ensuring both acidic protons have been titrated. The collected data consists of pairs of values: volume of titrant added and the corresponding pH.
-
Analysis: The data is plotted as pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points.
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pKa₁ (Carboxyl Group): Found at the pH corresponding to the midpoint of the first buffer region (halfway to the first equivalence point).
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pKa₂ (Amino Group): Found at the pH corresponding to the midpoint of the second buffer region (halfway between the first and second equivalence points).
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Caption: Experimental workflow for pKa determination via potentiometric titration.
Safety and Handling
As with any laboratory chemical, proper handling of 2-Amino-3-(o-tolyl)propanoic acid is essential for ensuring personnel safety.
-
Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1] Work in a well-ventilated area or use a chemical fume hood to avoid inhaling dust.[1][11]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Conclusion
2-Amino-3-(o-tolyl)propanoic acid is a valuable synthetic building block whose utility is fundamentally linked to its basic properties. The lone pair on the α-amino nitrogen imparts the ability to accept a proton, a characteristic that is central to its role in peptide bond formation and its behavior in physiological environments. While its basicity is broadly comparable to that of other aromatic amino acids, the unique steric and electronic signature of the o-tolyl group provides a specific tool for medicinal chemists to design next-generation therapeutics. A thorough understanding of these core properties, validated through robust experimental methods like potentiometric titration, is paramount for its effective application in research and development.
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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- CymitQuimica. (n.d.). (R)-2-Amino-3-(o-tolyl)propanoic acid.
- MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
- CookeChem. (n.d.). (R)-2-Amino-3-(m-tolyl)propanoic acid, 98%.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compilation.
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